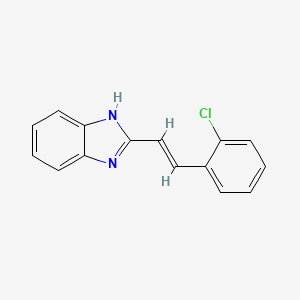

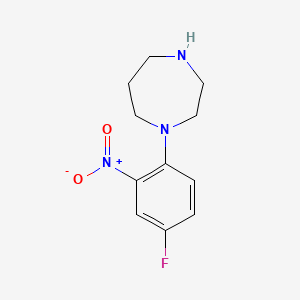

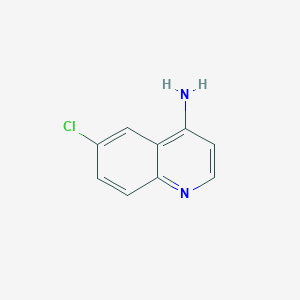

6-Chloroquinolin-4-amine

Overview

Description

6-Chloroquinolin-4-amine is a haloquinoline . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

Based on bioisosteric similarities with thiacetazone, a series of 7-chloro-4-aminoquinoline derivatives have been designed and synthesized . The target compounds were elucidated by NMR, mass, and FTIR spectral data . The synthesis involves a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .Molecular Structure Analysis

The molecular formula of 6-Chloroquinolin-4-amine is C9H7ClN2 . The molecular weight is 179.603 Da .Chemical Reactions Analysis

6-Chloroquinolin-4-amine can undergo Pd/C-catalyzed Suzuki-Miyaura coupling with 2-(dicyclohexylphosphino)biphenyl . The polarographic behavior of 6-chloroquinoline in DMF solutions and mechanism of its reduction at the dropping mercury electrode has been reported .Scientific Research Applications

Antimalarial Activity

Chloroquinolin-4-amine is related to the antimalarial drug chloroquine. Researchers have synthesized ruthenium and osmium half-sandwich complexes containing ligands based on the 4-chloroquinoline framework. These complexes were evaluated for their antimalarial activity . The compound’s structural features contribute to its effectiveness against malaria parasites.

Synthetic Organic Chemistry

Chloroquinolin-4-amine plays a crucial role in synthetic organic chemistry. Researchers employ it as a building block to construct more complex molecules. Various synthesis protocols, such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach methods, have been used to create the quinoline scaffold. Additionally, transition metal-catalyzed reactions and green reaction protocols contribute to its synthesis .

Mechanism of Action

Target of Action

6-Chloroquinolin-4-amine, a derivative of 4-aminoquinoline, has been found to have significant biological activity. It has been shown to inhibit the growth of Mycobacterium tuberculosis H37 Rv (MTB) . This suggests that the primary target of 6-Chloroquinolin-4-amine could be the cellular components of this bacterium.

Mode of Action

It is known that 4-aminoquinoline derivatives interact with their targets through a nucleophilic aromatic substitution reaction . This reaction involves the replacement of a chlorine atom in the 6-Chloroquinolin-4-amine molecule by a nucleophile, which could be a component of the target bacterium. This interaction may lead to changes in the bacterium that result in its inhibition or death .

Biochemical Pathways

It is suggested that the compound may interfere with thePI3K/AKT/mTOR pathway , which is involved in cell survival and proliferation. By inhibiting this pathway, 6-Chloroquinolin-4-amine could potentially disrupt the growth and survival of the target bacterium .

Result of Action

The result of 6-Chloroquinolin-4-amine’s action is the inhibition of the growth of Mycobacterium tuberculosis H37 Rv (MTB). In vitro studies have shown that 7-chloro-4-aminoquinoline derivatives, which are structurally similar to 6-Chloroquinolin-4-amine, can inhibit MTB with MIC (minimum inhibitory concentration) values ranging from 1.56 to 50 µM . This suggests that 6-Chloroquinolin-4-amine could have a similar effect.

Safety and Hazards

6-Chloroquinolin-4-amine is classified as a skin irritant, eye irritant, and may cause respiratory irritation . In case of inhalation, move the victim into fresh air and if breathing is difficult, give oxygen . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes .

properties

IUPAC Name |

6-chloroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAOKPHXXDXCAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201309388 | |

| Record name | 6-Chloro-4(1H)-quinolinimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloroquinolin-4-amine | |

CAS RN |

103028-97-3 | |

| Record name | 6-Chloro-4(1H)-quinolinimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103028-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-4(1H)-quinolinimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.